![molecular formula C12H12O4 B14692369 [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid CAS No. 33522-98-4](/img/structure/B14692369.png)
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid is a chemical compound with the molecular formula C12H12O4 It is characterized by a naphthalene ring system that is partially hydrogenated and contains a ketone group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
科学的研究の応用
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also participate in interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-Oxo-5-(5,6,7,8-tetrahydro-2-naphthalenylamino)pentanoic acid
Uniqueness
[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid is unique due to its specific structural arrangement, which includes a ketone group at the 5-position and an acetic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
33522-98-4 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H12O4/c13-10-5-1-4-9-8(10)3-2-6-11(9)16-7-12(14)15/h2-3,6H,1,4-5,7H2,(H,14,15) |
InChIキー |
APILPESIKVSXMV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2OCC(=O)O)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
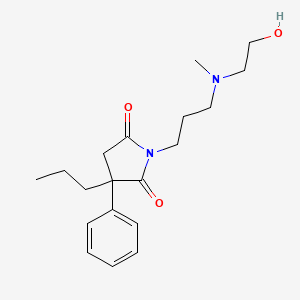

![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
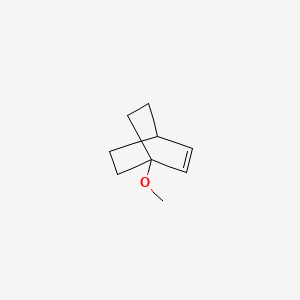
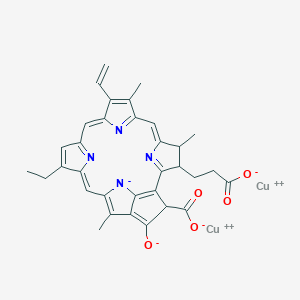
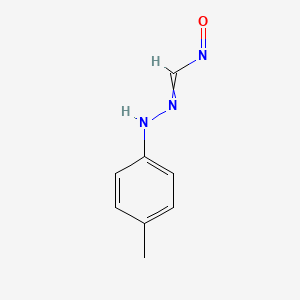
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
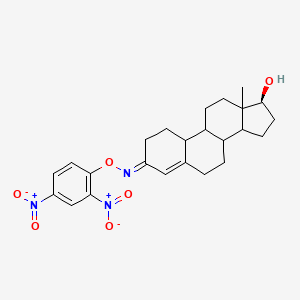
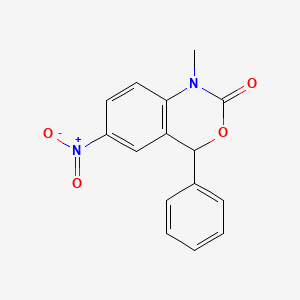
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
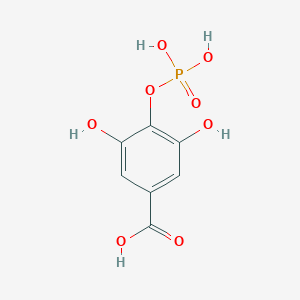
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
